molecular formula C17H14 B14309840 9-(2-Methylprop-2-EN-1-ylidene)-9H-fluorene CAS No. 112146-01-7

9-(2-Methylprop-2-EN-1-ylidene)-9H-fluorene

Cat. No.: B14309840
CAS No.: 112146-01-7
M. Wt: 218.29 g/mol
InChI Key: UKSGQXGLXCJOBZ-UHFFFAOYSA-N
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Description

9-(2-Methylprop-2-EN-1-ylidene)-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives. Fluorene derivatives are known for their unique structural properties and have been widely studied for their applications in various fields such as organic electronics, photonics, and materials science. The compound’s structure features a fluorene core with a 2-methylprop-2-en-1-ylidene substituent, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Methylprop-2-EN-1-ylidene)-9H-fluorene typically involves the following steps:

    Starting Materials: The synthesis begins with fluorene and 2-methylprop-2-en-1-ylidene precursors.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and automation to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

9-(2-Methylprop-2-EN-1-ylidene)-9H-fluorene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

9-(2-Methylprop-2-EN-1-ylidene)-9H-fluorene has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: The compound is used in the production of advanced materials, including polymers and organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

  • 9-(2-Methylprop-2-EN-1-ylidene)benzenesulfonamide
  • Methyl(2-methylprop-2-en-1-ylidene)diphenyl-lambda~5~-phosphane

Uniqueness

Compared to similar compounds, 9-(2-Methylprop-2-EN-1-ylidene)-9H-fluorene stands out due to its fluorene core, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications such as organic electronics and photonics, where its structural features can be leveraged to achieve desired performance characteristics.

Properties

112146-01-7

Molecular Formula

C17H14

Molecular Weight

218.29 g/mol

IUPAC Name

9-(2-methylprop-2-enylidene)fluorene

InChI

InChI=1S/C17H14/c1-12(2)11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-11H,1H2,2H3

InChI Key

UKSGQXGLXCJOBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C=C1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

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